molecular formula C11H14N2O3 B173720 Tert-butyl (5-formylpyridin-2-YL)carbamate CAS No. 199296-40-7

Tert-butyl (5-formylpyridin-2-YL)carbamate

Cat. No.: B173720
CAS No.: 199296-40-7
M. Wt: 222.24 g/mol
InChI Key: WZROBBWIJBBWQP-UHFFFAOYSA-N
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Description

Tert-butyl (5-formylpyridin-2-yl)carbamate is an organic compound with the molecular formula C11H14N2O3. It is a derivative of pyridine, featuring a formyl group at the 5-position and a tert-butyl carbamate group at the 2-position. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl (5-formylpyridin-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of (5-bromo-pyridin-2-yl)-carbamic acid tert-butyl ester with a formylating agent. The reaction typically takes place in a solvent such as tetrahydrofuran (THF) and requires the presence of a base like TMEDA (tetramethylethylenediamine) and a palladium catalyst such as Pd(OAc)2 .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5-formylpyridin-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various electrophiles or nucleophiles can be used, depending on the desired substitution pattern.

Major Products Formed

    Oxidation: Tert-butyl (5-carboxypyridin-2-yl)carbamate.

    Reduction: Tert-butyl (5-hydroxymethylpyridin-2-yl)carbamate.

    Substitution: Products vary based on the substituents introduced to the pyridine ring.

Scientific Research Applications

Tert-butyl (5-formylpyridin-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (5-formylpyridin-2-yl)carbamate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its formyl and carbamate groups. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (5-formylpyridin-2-yl)carbamate is unique due to the specific positioning of the formyl group on the pyridine ring, which influences its reactivity and interactions with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

tert-butyl N-(5-formylpyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-11(2,3)16-10(15)13-9-5-4-8(7-14)6-12-9/h4-7H,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZROBBWIJBBWQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621849
Record name tert-Butyl (5-formylpyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199296-40-7
Record name tert-Butyl (5-formylpyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(5-formylpyridin-2-yl)carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of methyl-6-(tert-butoxycarbonylamino)-nicotinate (2.20 g, 8.72 mmol) in anhydrous THF (50 mL), cooled to -30° C. was added DIBAL-H (1.0M in hexane, 34. 8 mL, 34.8 mmol) dropwise. After 1 h, 40 mL of a saturated solution of Rochelle salts was added and stirred vigorously for 10 h. The volatiles were removed in vacuo and the aqueous layer was extracted with methylene chloride (3×50 mL). The organic layer was washed with water (1×50 mL) and brine (1×50 mL), dried over MgSO4, filtered, and concentrated in vacuo. The residue was used directly in the next step. To a solution of oxalyl chloride (4.12 g, 32.46 mmol) in methylene chloride (30 mL), cooled to -78° C., was added DMSO (2.54 g, 32.46 mmol) dissolved in methylene chloride (9 mL) dropwise. After 20 minutes, the crude alcohol (1.82 g, 8.11 mmol) dissolved in 35 mL of methylene chloride was added followed by triethylamine (4.92 g, 48.66 mmoL). The ice bath was removed and the reaction stirred for 1 hr at rt, then water (30 mL) was added. The layers were separated and the aqueous layer was extracted with methylene chloride (2×50 mL). The organic layer was washed with water (1×50 mL) and brine (1×50 mL), dried over MgSO4, filtered, and concentrated in vacuo. The residue was purified by flash column chromatography (30×150 mm column of SiO2, EtOAc/methylene chloride 1:11) to give the title compound as a colorless solid:
Quantity
4.92 g
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
[Compound]
Name
saturated solution
Quantity
40 mL
Type
reactant
Reaction Step Four
Quantity
4.12 g
Type
reactant
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Quantity
2.54 g
Type
reactant
Reaction Step Six
[Compound]
Name
alcohol
Quantity
1.82 g
Type
reactant
Reaction Step Seven
Quantity
35 mL
Type
solvent
Reaction Step Seven
Quantity
9 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods II

Procedure details

5 (5-hydroxymethyl-pyridin-2-yl)-carbamic acid tert-butyl ester (7.00 g, 31.2 mmol) was dissolved in dry DMSO (50 mL) and the reaction flask immersed in a waterbath at 15° C. TEA (13.1 ml, 94.0 mmol) was added, followed by sulfur trioxide pyridine complex (15.0 g, 94.0 mmol) in portions. The reaction mixture was stirred for further 45 min and poured onto crushed ice. The product was extracted with diethyl ether and the combined organic extracts were washed with brine, dried and concentrated under reduced pressure. Recrystallisation from hexane/CH2Cl2 afforded (5-formyl-pyridin-2-yl)-carbamic acid tert-butyl ester (5.40 g, 78%) as white crystals.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
13.1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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